![molecular formula C20H33O7P2-3 B1261329 3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate(3-) is an organophosphate oxoanion that is a trianion resulting from the removal of all three protons from the diphosphate group of 5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate. The major species at pH 7.3. It is a conjugate base of a 5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate.
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis Applications
- Chemoenzymatic Synthesis of Natural Products : The compound has been used in the chemoenzymatic synthesis of natural products like α-polypodatetraene and methyl labda-8-en-15-oate. These products are synthesized using enzymatic resolution products derived from a similar structural framework as the subject compound. Such synthesis processes are crucial in the field of pharmaceuticals and fine chemicals (Kinoshita et al., 2008).
Structural Analysis and Molecular Interactions
Crystal Structure Analysis : Studies have been conducted on the crystal structure and equilibration of compounds closely related to the target compound, contributing valuable information about molecular conformations and interactions, which is vital in the development of new materials and drugs (Massy-Westropp et al., 1993).
Molecular Interaction Studies : The compound's related structures have been explored for their interaction properties, such as hydrogen bonding and halogen bonding, using techniques like Hirshfeld surface analysis and DFT calculations. These studies are important in understanding the molecular behavior in various environments, which is critical in the design of new drugs and materials (Gouda et al., 2022).
Synthesis of Sesquiterpenes and Other Compounds
- Synthesis of Sesquiterpenes : Research has been conducted on the synthesis of new isodrimene sesquiterpene derivatives from fungal cultures, which have applications in developing bioactive compounds for use in medicine and agriculture (Otaka & Araya, 2013).
Application in Photochemistry
- Photochemistry Studies : The compound's structural relatives have been used in the study of photochemistry, which aids in understanding the behavior of molecules under light and has implications in fields like photodynamic therapy and photochemical synthesis (Beckwith et al., 1988).
Fluorescence Chemosensor Development
- Development of Fluorescence Chemosensors : Related compounds have been studied for their potential as fluorescence chemosensors, particularly for metal ions like Fe³⁺. This has significant implications in environmental monitoring and medical diagnostics (Singh et al., 2014).
Neuroprotective Property Research
- Investigation of Neuroprotective Properties : Compounds extracted from plants that share structural similarities with the target compound have been investigated for their neuroprotective properties against cell death, indicating potential applications in neuropharmacology (Yun et al., 2016).
Eigenschaften
Produktname |
3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate |
|---|---|
Molekularformel |
C20H33O7P2-3 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
[[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/p-3/b15-11+/t17-,18-,20+/m1/s1 |
InChI-Schlüssel |
JCAIWDXKLCEQEO-PGHZQYBFSA-K |
Isomerische SMILES |
C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



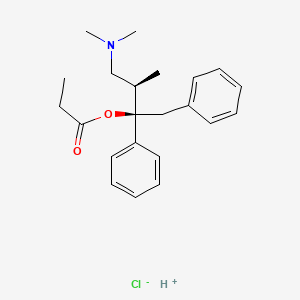
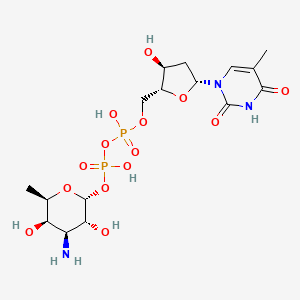
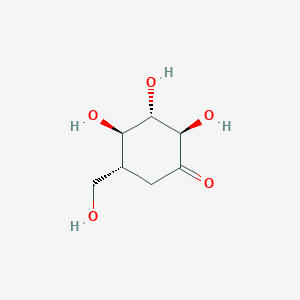
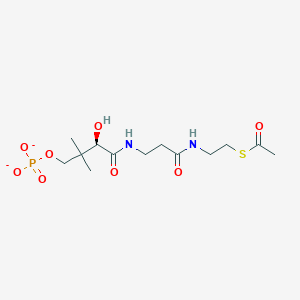
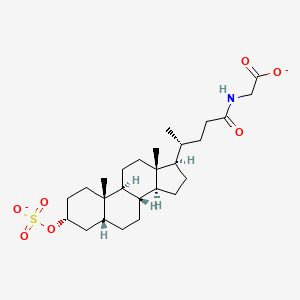
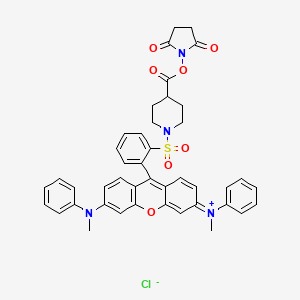
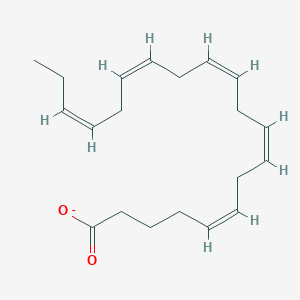
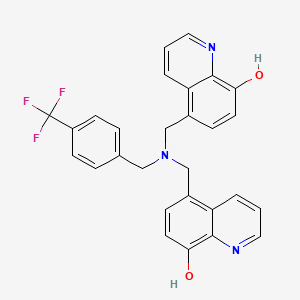
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
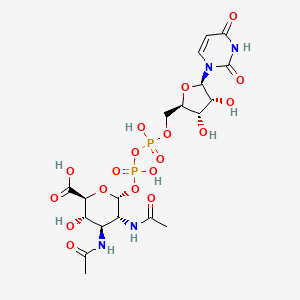
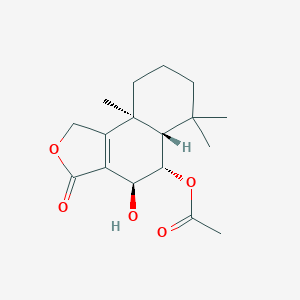
![Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)
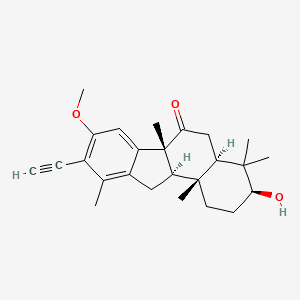
![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)